N~5~-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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Overview
Description
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Benzodioxole Group: This step involves the coupling of the benzodioxole moiety to the isoxazole ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings.
Pyrazole Derivatives: Compounds containing pyrazole moieties.
Benzodioxole Derivatives: Compounds with benzodioxole groups.
Uniqueness
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-3-21-10(2)12(8-18-21)13-7-16(25-20-13)17(22)19-11-4-5-14-15(6-11)24-9-23-14/h4-6,8,16H,3,7,9H2,1-2H3,(H,19,22) |
InChI Key |
DURVLQNUNLKPFW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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